2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL
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Overview
Description
2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL is a complex organic compound featuring a nitro group, a piperidine ring, and a sulfanyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL typically involves multi-step organic reactions One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the attachment of the sulfanyl group to the ethan-1-ol backbone under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its efficacy. The sulfanyl group can form bonds with metal ions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-nitro-5-(piperidin-1-yl)benzamide: Shares the nitro and piperidine groups but lacks the sulfanyl and ethan-1-ol components.
Imidazole derivatives: Contain similar heterocyclic structures but differ in functional groups and overall structure.
Uniqueness
2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-nitro-5-piperidin-1-ylphenyl)sulfanylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-8-9-19-13-10-11(4-5-12(13)15(17)18)14-6-2-1-3-7-14/h4-5,10,16H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNXXUDYCUMHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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